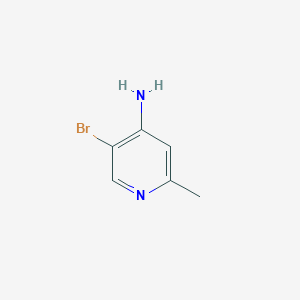

4-Amino-5-Bromo-2-Methylpyridine

Vue d'ensemble

Description

“4-Amino-5-Bromo-2-Methylpyridine” is a chemical compound with the CAS Number: 10460-50-1 . It has a molecular weight of 187.04 and its IUPAC name is 5-bromo-2-methyl-4-pyridinamine . The compound is solid in its physical form .

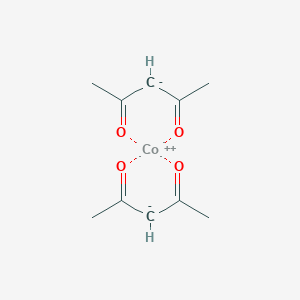

Molecular Structure Analysis

The InChI code for “4-Amino-5-Bromo-2-Methylpyridine” is 1S/C6H7BrN2/c1-4-2-6(8)5(7)3-9-4/h2-3H,1H3,(H2,8,9) . The InChI key is JZWNYHXYPFJLFX-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“4-Amino-5-Bromo-2-Methylpyridine” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Applications De Recherche Scientifique

Pharmaceutical Intermediate

“4-Amino-5-Bromo-2-Methylpyridine” is used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs. The specific properties of this compound make it useful in the synthesis of a wide range of medicinal products.

Organic Synthesis

This compound serves as an important raw material and intermediate in organic synthesis . It can be used to produce other complex organic compounds, contributing to the development of new materials and chemical products.

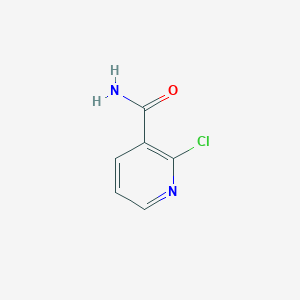

Synthesis of Nitrogen Ligands

In basic chemistry research, “4-Amino-5-Bromo-2-Methylpyridine” can be used for the synthesis of a series of organic nitrogen ligands containing pyridine units . These ligands have a wide range of applications, including serving as catalysts in chemical reactions.

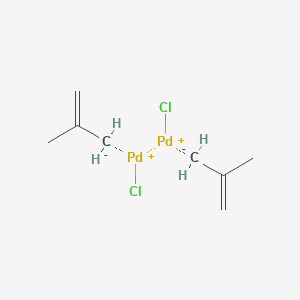

Transition Metal Catalysis

The compound has good applications in the basic research of methodology of transition metal catalysis . Transition metal catalysts are crucial in many industrial processes, including the production of polymers, pharmaceuticals, and petrochemicals.

Preparation of Crown-Ester-Bipyridines and Viologens

“4-Amino-5-Bromo-2-Methylpyridine” is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification . These compounds have various applications in areas such as electrochemistry and photophysics.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-2-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-2-6(8)5(7)3-9-4/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWNYHXYPFJLFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10540245 | |

| Record name | 5-Bromo-2-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-Bromo-2-Methylpyridine | |

CAS RN |

10460-50-1 | |

| Record name | 5-Bromo-2-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

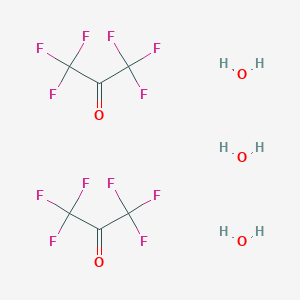

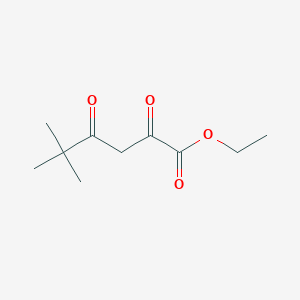

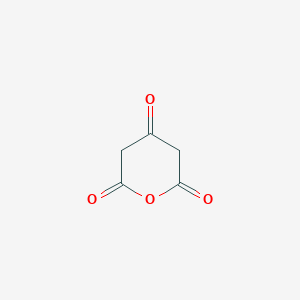

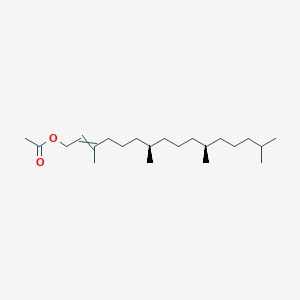

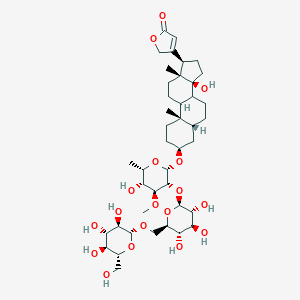

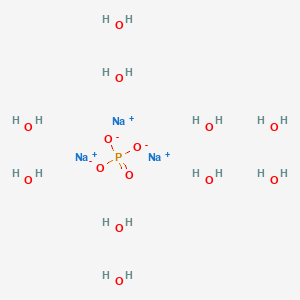

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.